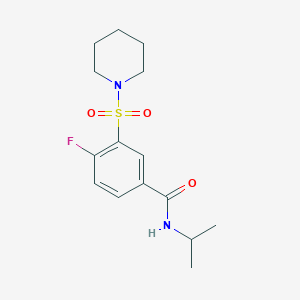
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Illinois in 2009. Since then, FIPI has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of PLD, which is an enzyme that plays a crucial role in the regulation of various cellular processes. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule that regulates various cellular processes. By inhibiting PLD, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide can modulate the levels of phosphatidic acid and affect various cellular processes.
Biochemical and Physiological Effects:
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. For instance, it has been shown to inhibit cell migration and invasion in various cancer cell lines. 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. In addition, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to modulate the release of inflammatory mediators in various cell types, suggesting that it may have potential anti-inflammatory effects.
实验室实验的优点和局限性
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and specificity. It is also relatively stable and can be stored for long periods without significant degradation. However, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide also has some limitations. It is not a highly selective inhibitor and can affect other enzymes that are structurally similar to PLD. In addition, its effects can be cell type-specific and context-dependent, which can make it challenging to interpret the results of experiments.
未来方向
There are several potential future directions for research on 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PLD that can be used in clinical settings. Another area of interest is the investigation of the role of PLD in different diseases and the potential therapeutic effects of PLD inhibition. Finally, further studies are needed to better understand the specific mechanisms by which 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide affects various cellular processes and to identify potential new targets for drug development.
合成方法
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the resulting nitro compound with iron powder. The final step involves the reaction of the resulting amine with piperidine-1-sulfonyl chloride to yield 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide.
科学研究应用
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been used in various scientific studies to investigate its potential applications in different fields. For instance, it has been used to study the role of phospholipase D (PLD) in various cellular processes, including cell migration, proliferation, and survival. 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has also been used to investigate the potential therapeutic effects of inhibiting PLD in different diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-6-7-13(16)14(10-12)22(20,21)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGVYHPDDFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5229833.png)
![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)
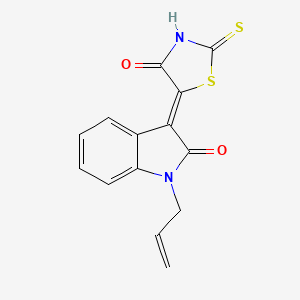
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
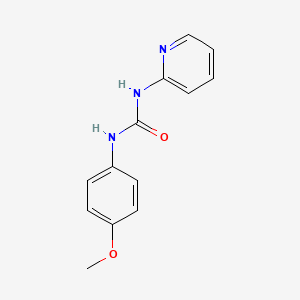
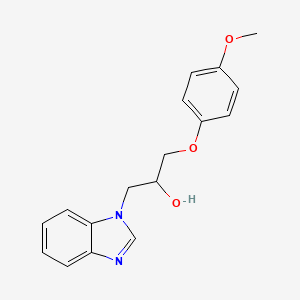
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)

![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
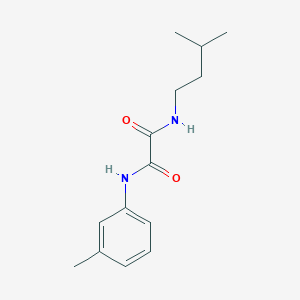
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)